N-Nitroso-N-methylurethane

Beschreibung

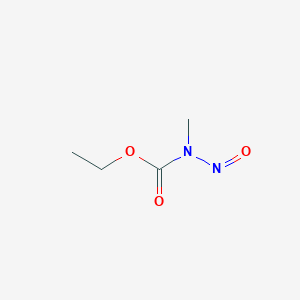

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl N-methyl-N-nitrosocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-3-9-4(7)6(2)5-8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUBWLYZCDDYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Record name | N-NITROSO-N-METHYLURETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021472 | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitroso-n-methylurethane is a solid., Yellow to pink liquid with a sweet odor; [HSDB] Solid; [CAMEO] Orange liquid; [MSDSonline] | |

| Record name | N-NITROSO-N-METHYLURETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 62-64 °C at 12 mm Hg; 70 °C at 27 mm Hg | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in many common organic solvents, Infinitely soluble in alcohol, ether, benzene, In water, 37,000 mg/L at 25 °C (0.28 M) | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.133 at 20 °C/4 °C | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.18 [mmHg], 1.18 mm Hg at 25 °C /extrapolated (12 mm Hg at 63 °C)/ | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow to pink oil, Light colored liquid | |

CAS No. |

615-53-2 | |

| Record name | N-NITROSO-N-METHYLURETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamic acid, N-methyl-N-nitroso-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-nitrosourethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, N-methyl-N-nitroso-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl methylnitrosocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-N-NITROSOURETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/741GDM4803 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Elucidation of N Nitroso N Methylurethane Biological Activity

Pathways of N-Nitroso-N-methylurethane Bioactivation and Decomposition

This compound is a direct-acting alkylating agent, meaning it does not require metabolic activation by enzymes to exert its genotoxic effects. medchemexpress.com Its biological activity is initiated by its chemical decomposition under physiological conditions. The stability of NMUr in aqueous solutions is highly dependent on pH. nih.gov

The bioactivation of this compound begins with the hydrolysis of its ester group. This reaction is catalyzed by hydroxyl ions and proceeds more rapidly at an alkaline pH. The hydrolysis leads to the formation of a critical, unstable intermediate: methanediazohydroxide.

The decomposition half-life of this compound demonstrates a strong pH dependence, as detailed in the table below.

| pH | Half-life at 20°C (hours) |

| 6.0 | 120 |

| 7.0 | 80 |

| 8.0 | 17.5 |

| 9.0 | 0.9 |

| Data sourced from PubChem CID 12001. nih.gov |

This initial hydrolysis step is crucial as it liberates the highly reactive nitroso-methylamine moiety, which promptly rearranges to form methanediazohydroxide.

Methanediazohydroxide is a transient species that quickly decomposes further. It is believed to be in equilibrium with diazomethane, particularly under alkaline conditions. nih.gov However, the primary pathway for its genotoxicity involves protonation followed by the loss of a water molecule to generate the highly electrophilic methyldiazonium ion (CH₃N₂⁺).

The methyldiazonium ion is a potent alkylating agent. nih.gov As an electrophile, it readily seeks out and reacts with nucleophilic centers in biological molecules. This species is considered the ultimate carcinogenic and mutagenic agent derived from this compound. nih.govresearchgate.net

Molecular Interactions with Nucleic Acids

The primary target for the electrophilic species generated from this compound is DNA. The interaction of the methyldiazonium ion with DNA results in the covalent attachment of a methyl group to various sites on the nucleic acid bases and the phosphate (B84403) backbone.

Alkylation of DNA by the methyldiazonium ion can occur at several nucleophilic positions within the DNA structure. nih.gov The nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases are particularly susceptible to attack. This process leads to the formation of various DNA adducts, which are altered forms of the normal DNA bases. If not repaired, these adducts can disrupt normal DNA replication and transcription, leading to mutations and cell death. medchemexpress.comacs.org

Research has demonstrated that this compound methylates nucleic acids both in vivo and in vitro. nih.gov The formation of these DNA adducts is a critical initiating event in its carcinogenic activity.

One of the most critical and mutagenic lesions formed by this compound is O⁶-methylguanine (O⁶-MeG). nih.govresearchgate.net This adduct is formed when the methyldiazonium ion attacks the exocyclic O⁶ oxygen atom of a guanine (B1146940) base.

The formation of O⁶-methylguanine is particularly significant because it disrupts the normal Watson-Crick base pairing. O⁶-methylguanine preferentially pairs with thymine (B56734) instead of cytosine during DNA replication. wikipedia.org This mispairing leads to G:C to A:T transition mutations if the adduct is not removed by cellular DNA repair mechanisms, such as the enzyme O⁶-methylguanine-DNA methyltransferase (MGMT), before the next round of DNA synthesis. wikipedia.orgresearchgate.net The formation of this specific adduct is widely considered to be a key toxic and mutagenic lesion induced by methylating agents like NMUr. nih.govresearchgate.net

The most abundant DNA adduct formed by this compound is 7-methylguanine (B141273) (7-MeG). nih.govepa.gov This occurs through the alkylation of the N7 atom of the guanine base. The N7 position of guanine is the most nucleophilic site in DNA and is therefore a major target for electrophilic attack. nih.gov

While 7-methylguanine is the major product of DNA methylation, its direct mutagenic potential is considered to be lower than that of O⁶-methylguanine. nih.govnih.gov However, the formation of 7-MeG can destabilize the glycosidic bond between the base and the deoxyribose sugar, which can lead to the loss of the entire base, creating an apurinic (AP) site. AP sites are non-coding lesions that can block DNA replication and are mutagenic if not properly repaired. nih.gov Furthermore, the imidazole (B134444) ring of 7-MeG can open to form a formamidopyrimidine (FAPy) lesion, which is more persistent and mutagenic. nih.gov

Summary of Major DNA Adducts Formed by this compound

| Adduct Name | Site of Alkylation on Guanine | Biological Consequence |

| O⁶-Methylguanine | O⁶ oxygen atom | Miscoding lesion, preferentially pairs with thymine, leading to G:C → A:T transition mutations. Highly mutagenic. wikipedia.org |

| 7-Methylguanine | N7 nitrogen atom | Most abundant adduct. nih.gov Can lead to depurination (loss of the base) creating apurinic sites, or ring-opening to form FAPy lesions. nih.gov |

DNA Alkylation and Adduct Formation by this compound

Formation of Other Methylated Purines and Pyrimidines

Following administration, this compound (NMUr) acts as a potent alkylating agent, leading to the methylation of DNA nucleobases. The primary products of this interaction are not limited to the previously discussed 7-methylguanine and O⁶-methylguanine. Research has demonstrated that NMUr also induces the formation of other methylated purines.

In vitro and in vivo studies have consistently identified 7-methylguanine (7-mG) as the main reaction product. nih.gov However, another significant methylated purine, 3-methyladenine (B1666300) (3-mA), has also been detected following exposure to NMUr. nih.gov The formation of O⁶-methylguanine (O⁶-mG) is of particular biological significance due to its miscoding properties. epa.govnih.gov While other N-nitroso compounds are known to produce a wider array of adducts, including methylated cytosine and thymine, specific evidence for their formation by this compound is less documented in the provided research. mdpi.com

The relative abundance of these adducts can be influenced by various factors, but the principal methylated bases resulting from NMUr exposure are 7-mG, O⁶-mG, and 3-mA.

| Methylated Nucleobase | Abbreviation | Significance | Reference |

| 7-methylguanine | 7-mG | Major adduct formed. nih.gov | nih.gov |

| O⁶-methylguanine | O⁶-mG | Highly mutagenic due to mispairing with thymine. epa.govnih.gov | epa.govnih.gov |

| 3-methyladenine | 3-mA | Another identified methylation product. nih.gov | nih.gov |

RNA Alkylation and Adduct Formation

In addition to DNA, N-nitroso compounds like this compound are capable of alkylating RNA. nih.govresearchgate.net The primary site of methylation on RNA is the N7-position of guanine, resulting in the formation of 7-methylguanine. researchgate.net

Studies on related compounds have shown that the extent of RNA alkylation may not directly correlate with the organ-specific carcinogenic activity. For instance, after administration of N-methyl-N-nitrosourea (a similar compound), 7-methylguanine was detected in the RNA of both the brain and liver. researchgate.net A critical aspect of RNA alkylation is that, unlike DNA, there appears to be no known repair mechanism for removing these alkylation products from RNA, leading to their persistence. nih.gov

Genotoxicity and Mutagenic Signature of this compound

Induction of Specific Base Pair Transitions (e.g., AT:GC)

The genotoxicity of this compound is characterized by its ability to induce specific point mutations. The formation of the O⁶-methylguanine (O⁶-mG) adduct is a critical premutagenic lesion. During DNA replication, O⁶-mG has a high propensity to mispair with thymine (T) instead of cytosine (C). mdpi.com

If this mismatched base pair is not corrected by the cell's DNA repair machinery before the next round of replication, it results in a permanent change in the DNA sequence. Specifically, a guanine-cytosine (G:C) base pair is replaced by an adenine-thymine (A:T) base pair. This type of mutation is known as a G:C to A:T transition. This specific mutational signature is a hallmark of simple alkylating agents like NMUr and the closely related compound N-Nitroso-N-methylurea (NMU). mdpi.comwikipedia.org

Outcomes in Mutagenesis Assays

This compound has demonstrated mutagenic activity across a variety of biological systems. These assays confirm its ability to induce genetic alterations in both microorganisms and eukaryotic cells.

The compound has been shown to cause forward mutations in the fission yeast Schizosaccharomyces pombe and induce mutations in the fruit fly Drosophila. dntb.gov.uaresearchgate.net It is also mutagenic in the fungus Colletotrichum coccodes. Furthermore, NMUr has tested positive in mammalian cell-based assays, such as the in vitro phosphatidylinositol-glycan biosynthesis class-A (PIG-A) gene mutagenesis assay using human lymphoblastoid cell lines. nih.govresearchgate.net The consistent positive results across these diverse systems underscore its potent mutagenic nature. who.int

| Test System | Genetic Endpoint | Result | Reference |

| Schizosaccharomyces pombe (Yeast) | Forward Mutation | Positive | dntb.gov.uaresearchgate.net |

| Drosophila melanogaster (Fruit Fly) | Germinal Mutation | Positive | dntb.gov.ua |

| Colletotrichum coccodes (Fungus) | Auxotrophic Mutants | Positive | |

| Human Lymphoblastoid Cells (PIG-A Assay) | Gene Mutation | Positive | nih.govresearchgate.net |

Quantitative Relationship between DNA Adducts and Mutagenicity

The relationship between the quantity of DNA adducts formed by this compound and the resulting frequency of mutations is not straightforward. Studies have revealed a complex interplay between adduct formation, DNA repair, and cellular outcomes like cytotoxicity and mutagenicity.

In a study using human B-lymphoblastoid cell lines, a strong correlation was observed between the cytotoxicity of NMUr (as measured by IC₂₀ and IC₅₀ values) and the levels of the O⁶-methylguanine adduct. nih.gov Specifically, higher levels of O⁶-mG correlated with increased cell death. However, the same study found no correlation between the levels of DNA adducts (including O⁶-mG and 7-mG) or DNA repair capacity and the frequency of mutations in the PIG-A gene. nih.gov

This suggests that while O⁶-mG is a critical lesion for both cytotoxicity and mutagenicity, the absolute number of adducts does not directly predict the mutation frequency in this system. Other factors, such as the efficiency and fidelity of DNA repair pathways and the cell's tolerance to DNA damage, play a crucial role. nih.gov The type of adduct is also paramount; for instance, O⁶-alkylguanine is known to be significantly more mutagenic per adduct than other types of lesions, such as those at the C8 position of guanine formed by different carcinogens.

Teratogenic Mechanisms of this compound

This compound and its chemical relatives are established teratogens, meaning they can cause developmental abnormalities in a growing fetus. wikipedia.orgmedchemexpress.com The underlying mechanism is believed to be the same as its carcinogenic and mutagenic action: the alkylation of DNA in embryonic and fetal cells. wikipedia.orginchem.org The developing organism is particularly vulnerable to genotoxic agents due to the high rate of cell proliferation and differentiation. DNA damage that might be repaired in adult somatic cells can have catastrophic consequences during organogenesis, leading to cell death, altered developmental pathways, and congenital malformations. wikipedia.org

Exposure to this compound during critical windows of development has been shown to produce specific patterns of birth defects. wikipedia.org These include significant craniofacial abnormalities, such as cleft palate, and widespread skeletal defects. wikipedia.org Furthermore, exposure can lead to fetal growth retardation and an increased rate of fetal resorption or death. wikipedia.org

The timing of exposure is critical in determining the nature and severity of the teratogenic effects. Studies have shown that adverse outcomes can result from exposure at various stages, including the pre-implantation and post-implantation periods, as well as during organogenesis. wikipedia.org Notably, the teratogenic risk is not limited to direct maternal exposure; paternal exposure to the compound prior to conception has also been linked to the induction of congenital malformations in offspring, indicating that DNA damage in sperm can be carried into the zygote and affect development. wikipedia.org Animal studies have further demonstrated that in utero exposure to N-nitroso-n-methylurea can result in the development of tumors in the offspring later in life, highlighting the transplacental carcinogenicity of this class of compounds. epa.gov

Cellular and Organismal Responses to N Nitroso N Methylurethane Exposure

DNA Damage Response Pathway Activation

Upon exposure to N-Nitroso-N-methylurethane, cells activate a sophisticated DNA damage response (DDR) to detect the chemical adducts, signal their presence, and coordinate a multifaceted cellular program. This response is crucial for mitigating the mutagenic and cytotoxic effects of the compound. The efficacy of these responses often depends on the interplay of multiple DNA repair systems, including direct damage reversal, base excision repair (BER), and mismatch repair (MMR). iiarjournals.orgnih.gov

Activation of Canonical Checkpoint Kinases (e.g., Chk1, Chk2)

A primary event in the DDR is the activation of key checkpoint kinases, which act as master regulators of the cellular response to genotoxic stress. SN1 methylating agents like NMU are known to elicit a G2/M checkpoint response that involves the activation of these kinases. iiarjournals.org Studies using the related agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) have demonstrated the activation of Ataxia-Telangiectasia Mutated (ATM), Checkpoint Kinase 1 (Chk1), and Checkpoint Kinase 2 (Chk2). molbiolcell.orgnih.gov

In HeLa cells treated with NMU, phosphorylation of Chk1 has been observed, indicating its activation. iiarjournals.org The activation of these checkpoint kinases is a critical step that links DNA damage sensing to the downstream effectors that control cell cycle progression and DNA repair. iiarjournals.orgmdpi.com Checkpoint activation coordinates the response to different types of DNA damage and is mediated through two main pathways: the ATM-Chk2 pathway and the Ataxia Telangiectasia and Rad3-related (ATR)-Chk1 pathway. iiarjournals.org The activation of both Chk1 and Chk2 appears to be necessary for a normal G2 arrest following damage by these types of methylating agents. molbiolcell.orgnih.gov

Table 1: Activation of Checkpoint Kinases by N-Nitroso Compounds

| Compound | Cell Line | Activated Kinases | Observed Effect | Reference |

| N-methyl-N-nitrosourea (NMU/MNU) | HeLa | Chk1 (phosphorylated) | G2/M Arrest | iiarjournals.org |

| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | Human Fibroblasts | ATM, Chk1, Chk2 | G2/M Arrest | molbiolcell.orgnih.gov |

| N-nitroso-N-ethylurea (NEU) | MCF7, HeLa | Chk1, Chk2 | DNA Damage Surveillance | nih.gov |

Modulation of DNA Repair Systems

Cells employ several DNA repair pathways to counteract the damage inflicted by NMU. The primary lesions are methyl adducts on DNA bases, particularly on nitrogen and oxygen atoms. nih.gov The most biologically significant of these is O6-methylguanine (O6-meG), which can mispair with thymine (B56734) during DNA replication, leading to mutations if not repaired. iiarjournals.org The cellular defense against these lesions involves a coordinated effort of multiple repair systems. iiarjournals.orgnih.gov

The most direct defense against the mutagenic O6-meG lesion is the "suicide" enzyme O6-Methylguanine-DNA Methyltransferase (MGMT). iiarjournals.org MGMT directly reverses the damage by transferring the methyl group from the O6 position of guanine (B1146940) to a cysteine residue within its own active site. iiarjournals.org This action restores the guanine base but inactivates the MGMT protein, targeting it for degradation. The expression level of MGMT is a critical factor in determining cellular sensitivity to NMU; high levels of MGMT protect cells against the cytotoxic and mutagenic effects of the compound. iiarjournals.org Conversely, cells with low or no MGMT activity are highly vulnerable to NMU-induced damage. iiarjournals.org

Base Excision Repair (BER) is a crucial pathway for repairing N-methylated DNA adducts, such as N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA), which are major products of NMU-induced damage. mdpi.compnas.org The BER pathway is initiated by a DNA glycosylase, such as alkyladenine glycosylase (AAG), which recognizes and removes the damaged base by cleaving the N-glycosidic bond. mdpi.compnas.org This creates an apurinic/apyrimidinic (AP) site, which is then further processed by other BER enzymes. pnas.org Studies have shown that AAG-initiated BER is a key driver of retinal degeneration induced by alkylating agents. pnas.org Furthermore, the BER enzyme MBD4 (also known as MED1) has been shown to be modified in a DNA damage-specific manner by NMU, suggesting its role in the repair process. nih.gov

Integration with Cell Cycle Regulation and Arrest

The activation of checkpoint kinases by NMU-induced DNA damage directly integrates with the cell cycle machinery, leading to the arrest of cell division. medchemexpress.comiiarjournals.org This pause allows the cell time to repair the damaged DNA before it can be replicated or segregated into daughter cells, thus preventing the propagation of mutations. iiarjournals.org

Exposure to NMU and related S-N-1 methylating agents predominantly triggers a G2/M checkpoint arrest. iiarjournals.orgmolbiolcell.orgnih.gov In HeLa cells, NMU treatment leads to a transient G2/M arrest, which can become prolonged at higher doses. researchgate.netresearchgate.net This arrest is mechanistically linked to the activation of the Chk1 and Chk2 kinases. molbiolcell.orgnih.gov These kinases phosphorylate and inactivate cell cycle phosphatases like Cdc25C, preventing the activation of cyclin-dependent kinases (CDKs) that are necessary for entry into mitosis. molbiolcell.org In some cellular contexts, such as in p53 wild-type A549 lung cancer cells, NMU-induced G2/M arrest is accompanied by the degradation of the Cdc25A phosphatase. nih.gov The ability to induce cell cycle arrest is a critical component of the cellular defense against the genotoxic effects of this compound. medchemexpress.comnih.gov

Cellular Survival

The ultimate fate of a cell exposed to this compound—survival or death—is determined by the extent of the DNA damage and the proficiency of its DDR and repair pathways. researchgate.net If the damage is successfully repaired, the cell can resume its normal functions. However, if the damage is overwhelming or key repair pathways are deficient, the cell may be targeted for elimination through programmed cell death (apoptosis) to prevent it from becoming cancerous. nih.govresearchgate.net

Cellular survival mechanisms are intricately linked to the DNA repair processes. The activity of MGMT is a primary determinant of survival, as it efficiently removes the highly cytotoxic O6-meG lesions. iiarjournals.org The BER pathway also contributes to survival by removing other methylated bases. nih.gov However, the repair process itself can have metabolic consequences. For instance, extensive DNA damage can lead to the overactivation of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in BER, causing depletion of cellular NAD+ and ATP, which can ultimately lead to cell death. Inhibition of PARP can spare these energy stores and prevent cell killing, highlighting the fine balance between repair and survival. nih.gov

The genetic background of the cell, particularly the status of tumor suppressor genes like p53, plays a pivotal role. In lung cancer cell lines, the mechanism of cell death induced by NMU was found to be dependent on p53 status; p53-null cells underwent apoptosis, while p53-wild-type cells exhibited non-apoptotic cell death. nih.gov Additionally, activation of pro-survival signaling pathways, such as the one mediated by the transcription factor NF-κB, has been shown to be essential for cell survival in some contexts of NMU-induced damage. mednexus.org In colon carcinoma cell models, the engagement of specific cell surface receptors can impair pro-survival pathways like Ras, Erk, and Akt, correlating with reduced cell survival. mdpi.com

Q & A

Q. What are the primary research applications of NMU in cancer models, and how is it experimentally implemented?

NMU is widely used to induce carcinogenesis in preclinical models, particularly the CT26.WT murine colon carcinoma cell line derived from BALB/c mice exposed to NMU . This model is critical for evaluating immune checkpoint inhibitors, immuno-oncology therapies, and tumor-immune interactions due to its H-2d haplotype compatibility and reproducibility . Methodologically, subcutaneous implantation of CT26.WT cells in immunocompetent BALB/c mice allows longitudinal assessment of tumor growth, immune infiltration (e.g., via flow cytometry), and therapeutic response .

Q. What safety protocols are essential when handling NMU in laboratory settings?

NMU is highly reactive, toxic, and carcinogenic. Key precautions include:

- Containment : Use fume hoods and closed systems to avoid inhalation or skin contact .

- PPE : Wear nitrile gloves, lab coats, and eye protection .

- Waste disposal : Deactivate NMU with alkaline solutions (e.g., 1M NaOH) to degrade nitroso groups before disposal .

- Storage : Keep in airtight, light-resistant containers at -20°C to prevent decomposition .

Q. How does NMU induce carcinogenesis at the molecular level?

NMU alkylates DNA, forming mutagenic adducts (e.g., O⁶-methylguanine), which disrupt replication and repair mechanisms, leading to point mutations in oncogenes like KRAS (e.g., Gly12Asp) . Chronic exposure in murine models results in undifferentiated carcinomas with high metastatic potential, as seen in CT26.WT cells .

Advanced Research Questions

Q. How can researchers design robust studies using NMU-induced CT26 models to evaluate combination immunotherapies?

- Model optimization : Use syngeneic BALB/c mice to preserve immune-tumor interactions .

- Endpoint selection : Combine tumor volume measurements with immune profiling (e.g., CD8+ T-cell infiltration via IHC) .

- Controlled variables : Standardize NMU dosing (e.g., 6 mg/kg body weight for alveolar injury models) and monitor strain-specific responses .

- Complementary models : Pair CT26.WT with humanized PDX models to validate cross-species relevance .

Q. What methodological challenges arise when interpreting mutagenicity data from NMU across different organisms?

NMU’s mutagenic potency varies with species-specific repair mechanisms. For example:

- In Schizosaccharomyces pombe, NMU induces forward mutations at defined nuclear stages, requiring synchronized cultures for reproducible results .

- Discrepancies in mutation rates may arise from differences in pH buffers (e.g., half-life of 18.3 hours at pH 7.27 vs. variable stability in other conditions) .

- Mitigate bias by using orthogonal assays (e.g., whole-exome sequencing) to validate mutational signatures .

Q. How do contradictory data on NMU’s chemical stability impact experimental reproducibility?

NMU’s reactivity with nucleophiles (e.g., thiols) and pH-dependent degradation (Table 1) necessitate strict buffer standardization:

| pH | Half-Life (hours) | Buffer Type |

|---|---|---|

| 7.27 | 18.3 | Phosphate |

- Recommendation : Pre-test NMU stability under experimental conditions using HPLC-UV to confirm integrity .

Q. What advanced omics approaches are utilized to dissect NMU-induced carcinogenesis?

- Genomics : SNP arrays and RNA-seq identify driver mutations (e.g., KRAS Gly12Asp) and dysregulated pathways (e.g., Wnt/β-catenin) .

- Epigenomics : Methylation profiling reveals NMU-induced hypermethylation in tumor suppressor promoters .

- Proteomics : Mass spectrometry detects post-translational modifications in DNA repair proteins (e.g., MGMT) .

Q. How can strain-specific immune responses in NMU models be leveraged for personalized therapy research?

BALB/c mice exhibit Th2-biased immunity, influencing responses to immunotherapies. Strategies include:

- Immune profiling : Use single-cell RNA-seq to map tumor microenvironment changes .

- Checkpoint inhibition : Test anti-PD-1/CTLA-4 efficacy in combination with NMU-induced models to mimic clinical resistance patterns .

Key Considerations for Data Interpretation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.